molecular formula C20H15F4NO2 B15030733 3-[5-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid

3-[5-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid

Cat. No.: B15030733
M. Wt: 377.3 g/mol
InChI Key: WUILMWNSCHQQMI-UHFFFAOYSA-N
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Description

This compound features a pyrrole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a 4-fluorophenyl group, linked to a propanoic acid chain. The trifluoromethyl (CF₃) and fluorophenyl groups are critical for its physicochemical properties, such as metabolic stability and lipophilicity, which are often exploited in agrochemical and pharmaceutical applications .

Properties

Molecular Formula

C20H15F4NO2

Molecular Weight

377.3 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H15F4NO2/c21-15-6-4-13(5-7-15)18-10-8-16(9-11-19(26)27)25(18)17-3-1-2-14(12-17)20(22,23)24/h1-8,10,12H,9,11H2,(H,26,27)

InChI Key

WUILMWNSCHQQMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-[5-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the fluorine and trifluoromethyl groups. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aryl groups. The reaction conditions often require the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but can include various fluorinated aromatic compounds and derivatives of the pyrrole ring.

Scientific Research Applications

3-[5-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated groups make it useful in studying enzyme interactions and protein-ligand binding due to the unique electronic properties of fluorine.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism by which 3-[5-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, altering their activity. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Pyrrole-Based Carboxhydrazides ()

Compounds like N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides share the trifluoromethylphenyl-pyrrole core but incorporate carboxhydrazide moieties. These derivatives exhibited low inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts, with IC₅₀ values ranging from 50–100 μM. Notably, substituents like 4-NO₂ or 4-I on the phenyl ring enhanced activity, suggesting that electron-withdrawing groups improve target binding.

Herbicidal Propanoic Acid Derivatives ()

Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) and haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) are herbicidal agents with propanoic acid chains and trifluoromethylpyridine/phenyl groups. These compounds inhibit acetyl-CoA carboxylase (ACCase) in grasses. The target compound’s pyrrole ring replaces the pyridine/phenoxy backbone, likely altering target specificity. For instance, fluazifop’s molecular weight (383.3 g/mol) is lower than the target’s estimated ~420–450 g/mol, which may impact membrane permeability .

Tetrazole-Containing Analogs ()

3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid replaces the pyrrole ring with a tetrazole, a common bioisostere for carboxylic acids. While both compounds retain the 4-fluorophenyl group and propanoic acid chain, the tetrazole’s ionizable nature (pKa ~4–5) could enhance solubility compared to the pyrrole’s neutral character. This difference may influence bioavailability in biological systems .

Pyrazolo-Pyridine Derivatives ()

The compound 3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid (MW: 325.3 g/mol) shares the propanoic acid chain but replaces the pyrrole with a pyrazolo-pyridine scaffold. The difluoromethyl group may confer resistance to oxidative metabolism compared to the target’s trifluoromethyl group. Such structural variations highlight the trade-off between metabolic stability and steric bulk .

Advanced Pyrrole-Ether Derivatives ()

2-ethoxy-3-[4-[2-[5-(4-fluorophenyl)-3-(phenylcarbamoyl)-2-propan-2-yl-pyrrol-1-yl]ethoxy]phenyl]propanoic acid contains a nearly identical pyrrole-fluorophenyl core but adds ethoxy and phenylcarbamoyl groups. The target compound’s simpler structure may prioritize synthetic accessibility and pharmacokinetic properties .

Structural and Functional Analysis Table

Compound Class Key Features Molecular Weight (g/mol) Notable Activity/Property Evidence Source
Target Compound Pyrrole, 4-fluorophenyl, 3-CF₃-phenyl, propanoic acid ~420–450 (estimated) Unknown (structural analog data used)
Pyrrole Carboxhydrazides Trifluoromethylphenyl, carboxhydrazide ~450–500 PET inhibition (IC₅₀: 50–100 μM)
Fluazifop Phenoxy-pyridine, propanoic acid, CF₃ 383.3 ACCase inhibition (herbicidal)
Tetrazole Analogs Tetrazole, 4-fluorophenyl, propanoic acid ~300–320 Enhanced solubility
Pyrazolo-Pyridine Derivatives Pyrazolo-pyridine, difluoromethyl, propanoic acid 325.3 Metabolic stability

Key Findings and Implications

Substituent Effects: The 4-fluorophenyl and 3-CF₃-phenyl groups in the target compound likely enhance lipophilicity and metabolic resistance compared to non-halogenated analogs.

Molecular Weight : The target’s higher molecular weight compared to fluazifop may limit its use in systemic applications but could be advantageous in topical formulations.

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